molecular formula C8H5ClN4O B14090505 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde

1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde

Cat. No.: B14090505
M. Wt: 208.60 g/mol
InChI Key: HDRRWZIQLUKRQB-UHFFFAOYSA-N
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Description

1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde is a heterocyclic compound that features both pyrimidine and imidazole rings. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of both a chloropyrimidine and an imidazole moiety in its structure makes it a versatile building block for the synthesis of more complex molecules.

Preparation Methods

The synthesis of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrimidine-4-carbaldehyde with imidazole in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or nickel complexes .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like ethanol or acetonitrile, and catalysts like palladium on carbon.

Scientific Research Applications

1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The chloropyrimidine moiety can undergo nucleophilic substitution, allowing the compound to modify biological macromolecules and disrupt their function .

Comparison with Similar Compounds

1-(2-Chloropyrimidin-4-yl)imidazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its dual functionality, combining the reactivity of both the chloropyrimidine and imidazole moieties, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C8H5ClN4O

Molecular Weight

208.60 g/mol

IUPAC Name

1-(2-chloropyrimidin-4-yl)imidazole-4-carbaldehyde

InChI

InChI=1S/C8H5ClN4O/c9-8-10-2-1-7(12-8)13-3-6(4-14)11-5-13/h1-5H

InChI Key

HDRRWZIQLUKRQB-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1N2C=C(N=C2)C=O)Cl

Origin of Product

United States

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